2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClN6O2S2 and its molecular weight is 482.96. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , known for its complex structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C22H16ClN5O3S, with a molar mass of 465.91 g/mol. The compound features a pyrimidine core linked to a thiadiazole moiety and a chlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and thiadiazole exhibit significant antimicrobial properties. In particular, compounds containing the pyrimidine structure have been shown to be effective against various pathogens:
- In vitro studies have demonstrated that similar pyrimidine derivatives possess activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
Compound | Target Pathogen | Activity |
---|---|---|
Pyrimidine derivative A | E. coli | MIC = 15 µg/mL |
Thiadiazole derivative B | S. aureus | MIC = 10 µg/mL |
Thiouracil derivative C | C. albicans | MIC = 12 µg/mL |
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research on similar indole and pyrimidine derivatives has shown promising results:
- Cell line studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related compound displayed an IC50 of 26 µM against A549 lung cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Indole derivative D | A549 | 26 |
Thiadiazole derivative E | HeLa | 30 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells and cancer cells alike.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- The presence of the chlorophenyl group significantly enhances antimicrobial activity.
- Modifications at the thiadiazole position can lead to increased potency against specific cancer cell lines.
Example SAR Studies
Modification | Activity Change |
---|---|
Chlorophenyl substitution | Increased antimicrobial activity |
Methylation of thiadiazole | Enhanced anticancer effects |
Case Studies
Several case studies highlight the efficacy of related compounds:
- Case Study 1 : A series of pyrimidine derivatives were tested against drug-resistant strains of bacteria, showing up to 16 times higher potency compared to traditional antibiotics .
- Case Study 2 : An indole-based compound demonstrated significant tumor growth inhibition in xenograft models, supporting the potential use of similar structures in oncology .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2S2/c1-11-26-27-20(32-11)24-16(29)10-31-21-25-17-14-4-2-3-5-15(14)23-18(17)19(30)28(21)13-8-6-12(22)7-9-13/h2-9,23H,10H2,1H3,(H,24,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRPOPCIFWBQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.